2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Evolution of Benzothiazepine Research in Medicinal Chemistry
Benzothiazepines emerged as critical pharmacophores following the serendipitous discovery of benzodiazepines in the 1950s. While benzodiazepines dominated early neuropharmacology, the structural versatility of benzothiazepines—particularly their sulfur-containing thiazepine ring—enabled broader therapeutic applications. Initial synthetic efforts focused on 1,5-benzothiazepines, such as diltiazem, for cardiovascular applications. However, the 1,4-benzothiazepine core gained prominence due to its enhanced stereoelectronic tunability, allowing precise modulation of antipsychotic, antiviral, and anti-inflammatory activities.
The integration of nitrogen and sulfur into a fused benzene-thiazepine system created a privileged scaffold capable of accommodating diverse substituents. Early methods relied on cyclocondensation of 2-aminothiophenol with carbonyl compounds, but low yields and harsh conditions limited scalability. Breakthroughs in catalysis, such as the use of potassium dihydrogen phosphate in dimethyl sulfoxide/water solvent systems, enabled greener syntheses with moderate yields (40–60%). Subsequent innovations, including biomimetic strategies using β-cyclodextrin in aqueous media, achieved yields exceeding 90% while minimizing environmental impact.
Development Timeline of 1,4-Benzothiazepine Derivatives as Pharmacophores
The progression of 1,4-benzothiazepine derivatives as pharmacophores is marked by three key phases:
- Foundation (2010–2015) : Early studies optimized cyclocondensation reactions using 2-aminothiophenol and α,β-unsaturated carbonyl compounds. Metal-based catalysts like zinc acetate facilitated microwave-assisted syntheses, reducing reaction times to minutes.
- Diversification (2016–2020) : Heterogeneous catalysis using nano-biocatalysts (e.g., Fe3O4-supported lipase) enabled solvent-free syntheses with 95% yields, emphasizing sustainability. Supramolecular approaches using β-cyclodextrin demonstrated the role of host-guest interactions in stabilizing intermediates.
- Functionalization (2021–Present) : Recent methods prioritize regioselective substitutions, such as the incorporation of electron-donating (methoxy) and electron-withdrawing (fluoro) groups. For example, rhodium-catalyzed asymmetric hydrogenation now produces chiral 1,4-benzothiazepines with >90% enantiomeric excess.
Table 1: Key Synthetic Methods for 1,4-Benzothiazepine Derivatives
Research Significance of Dimethoxyphenyl-Substituted Thiazepine Scaffolds
The 3,4-dimethoxyphenyl group confers unique electronic and steric properties to the benzothiazepine core. Methoxy substituents enhance lipid solubility and membrane permeability while modulating electron density at the aromatic ring, improving binding to hydrophobic enzyme pockets. In antipsychotic applications, dimethoxyphenyl derivatives exhibit dual affinity for serotonin (5-HT2A) and dopamine (D2) receptors, a feature critical for managing treatment-resistant schizophrenia.
Recent studies highlight the role of methoxy groups in stabilizing charge-transfer complexes with biological targets. For instance, in antiviral scaffolds, the 3,4-dimethoxy configuration disrupts viral protease active sites through π-π stacking and hydrogen bonding. Quantum mechanical calculations further reveal that methoxy substituents reduce the energy gap between highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), enhancing redox activity in antioxidant applications.
Current Research Landscape for Functionalized Benzothiazepines with Acetamide Moieties
The N-(4-fluorobenzyl)acetamide moiety represents a strategic fusion of fluorinated aromatics and flexible alkyl chains, optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine’s electronegativity improves metabolic stability by resisting cytochrome P450 oxidation, while the benzyl group enhances blood-brain barrier permeability.
Table 2: Recent Advances in Acetamide-Functionalized 1,4-Benzothiazepines
Modern synthetic routes employ tandem thia-Michael addition and cyclo-condensation to integrate acetamide groups. For example, reacting 2-acetylbenzofurans with benzaldehydes yields α,β-unsaturated ketones, which undergo nucleophilic attack by 2-aminothiophenol to form the thiazepine core. Subsequent N-alkylation with 4-fluorobenzyl bromide introduces the acetamide side chain. Computational docking studies validate that the fluorobenzyl group occupies hydrophobic subpockets in kinase targets, improving binding affinity by 30% compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4S/c1-32-21-12-9-18(13-22(21)33-2)24-14-26(31)29(20-5-3-4-6-23(20)34-24)16-25(30)28-15-17-7-10-19(27)11-8-17/h3-13,24H,14-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWASRFCSLPUCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule with a benzothiazepine core structure. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.5 g/mol. The presence of functional groups such as methoxy and acetamide enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O6S |
| Molecular Weight | 493.5 g/mol |
| Core Structure | Benzothiazepine |
| Functional Groups | Methoxy, Acetamide |
Antimicrobial Activity
Research indicates that compounds with a benzothiazepine core exhibit significant antimicrobial properties. For instance, derivatives of benzothiazepines have been shown to inhibit the growth of various bacterial strains. The compound may demonstrate similar activity due to its structural features.
- Study Findings : A study on related compounds showed that they had moderate to strong activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Mechanism : It is hypothesized that the acetamide group may interact with specific receptors or enzymes that modulate inflammation pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to this have shown cytotoxic effects against several cancer cell lines.
- Case Study : In a study involving various derivatives of benzothiazepines, one compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases or cyclooxygenases.
- Receptor Interaction : It may bind to specific receptors that regulate inflammation and cancer cell proliferation.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance its biological activity.
Synthetic Routes
- Starting Materials : Common precursors include 3,4-dimethoxyphenyl hydrobromide and anhydrous dichloromethane.
- Reaction Conditions : The reaction is often carried out under nitrogen atmosphere with temperature control to optimize yield .
Comparison with Similar Compounds
Benzo[b][1,4]thiazepin vs. Benzo[f][1,4]oxazepin
The compound in -(2-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide, replaces sulfur with oxygen in the heterocyclic ring, forming a benzo[f][1,4]oxazepin system. This substitution reduces ring strain and alters hydrogen-bonding capacity, as oxygen is less polarizable than sulfur. The oxazepin derivative also features a pyridylethyl group, which enhances water solubility compared to the fluorobenzyl group in the target compound .
Benzo[b][1,4]thiazepin vs. Benzo[1,4]thiazin
describes 2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-N-(4-trifluoromethylphenyl)acetamide, which has a six-membered thiazin ring instead of the seven-membered thiazepin. The trifluoromethylphenyl group in this compound increases electronegativity and metabolic stability compared to the dimethoxyphenyl group in the target compound .
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Key Compounds
- 3,4-Dimethoxyphenyl vs. Trifluoromethylphenyl : The dimethoxy group in the target compound enhances electron-donating capacity, which may improve binding to aromatic residues in enzymes. In contrast, the trifluoromethyl group in ’s compound provides strong electron-withdrawing effects, favoring interactions with polar regions .
- 4-Fluorobenzyl vs. Pyridylethyl : The fluorobenzyl group increases hydrophobicity and membrane permeability, whereas the pyridylethyl group in introduces a protonatable nitrogen, improving aqueous solubility .
Crystallographic and Hydrogen-Bonding Analysis
and emphasize the role of hydrogen bonding in stabilizing molecular conformations. The target compound’s dimethoxyphenyl and fluorobenzyl groups may participate in C–H···O and N–H···F interactions, similar to patterns observed in SHELX-refined structures . Compared to the oxazepin derivative in , the sulfur atom in the thiazepin ring could form stronger S···π interactions, enhancing crystal packing efficiency .
Research Findings and Implications
- Bioactivity Prediction : The 4-fluorobenzyl group may confer selectivity for fluorophobic enzyme pockets, while the dimethoxyphenyl group could mimic tyrosine residues in kinase targets.
- Synthetic Optimization : FeCl₃ or ionic liquid catalysts (–6) may improve yield and reduce reaction time compared to traditional methods .
- Crystallography : SHELX-based refinement () is recommended for resolving the target compound’s conformational dynamics .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
The synthesis of this benzothiazepin-acetamide derivative typically involves multi-step organic reactions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are often used to enhance reactivity, while dichloromethane or ethanol may stabilize intermediates .
- Temperature control : Reactions are performed under reflux (70–100°C) to accelerate kinetics without degrading sensitive functional groups .
- Catalysts : Triethylamine or other bases are employed to deprotonate intermediates and drive thioamide or acetamide coupling reactions .
- Purification : Crystallization from ethanol/water mixtures or column chromatography ensures ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazepine ring vibrations .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% required for pharmacological assays) .
Q. How can researchers design preliminary biological activity screens for this compound?
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarities to known kinase inhibitors .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Dose-response curves : Establish IC₅₀ values with concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in thiazepine ring formation .
- Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine learning : Train models on existing benzothiazepin reaction datasets to forecast optimal solvent/catalyst combinations .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Structure-Activity Relationship (SAR) studies : Systematically modify the 3,4-dimethoxyphenyl or fluorobenzyl groups to isolate pharmacophores .
- Crystallographic analysis : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes via X-ray diffraction .
- Meta-analysis : Cross-reference datasets from multiple assays to distinguish assay-specific artifacts from true biological effects .
Q. How can researchers improve metabolic stability without compromising potency?
- Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., acetamide methyl groups) to slow hepatic clearance .
- Prodrug design : Mask the 4-oxo group with ester or carbamate prodrugs to enhance oral bioavailability .
- In vitro microsomal assays : Use human liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative target genes (e.g., kinases) in cell lines to confirm on-target effects .
- Transcriptomic profiling : RNA-seq or single-cell sequencing reveals downstream pathway modulation (e.g., apoptosis, cell cycle arrest) .
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to correlate plasma exposure with efficacy .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize solvent polarity and catalyst loading via DoE (Design of Experiments) | |
| Ambiguous NMR signals | Use 2D NMR (COSY, HSQC) to resolve overlapping peaks | |
| Off-target biological activity | Perform kinome-wide profiling at 1 µM concentration | |
| Poor solubility in aqueous buffers | Formulate with PEG-400 or cyclodextrin-based carriers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
